Cas no 575-90-6 (2-(2,6-dichlorophenoxy)acetic Acid)

2-(2,6-Dichlorophenoxy)acetic acid is a chlorinated phenoxyacetic acid derivative with applications in organic synthesis and agrochemical research. Its structure features a dichlorinated aromatic ring linked to an acetic acid moiety, conferring reactivity useful in herbicide formulations and plant growth regulation studies. The compound exhibits selective herbicidal activity, particularly in broadleaf weed control, due to its auxin-like properties. Its stability under standard conditions and well-characterized synthesis pathway make it a reliable intermediate for specialized chemical processes. The presence of chlorine substituents enhances its lipophilicity, influencing its environmental persistence and mode of action. Analytical methods for its detection, including HPLC and GC-MS, are well-established, supporting precise quantification in research settings.
2-(2,6-dichlorophenoxy)acetic Acid structure
575-90-6 structure
Product Name:2-(2,6-dichlorophenoxy)acetic Acid
CAS No:575-90-6
MF:C8H6Cl2O3
MW:221.037440776825
MDL:MFCD00272886
CID:947269
PubChem ID:11332
Update Time:2025-06-09

2-(2,6-dichlorophenoxy)acetic Acid Chemical and Physical Properties

Names and Identifiers

    • 2,6-dichlorophenoxyacetic acid
    • (2,6-DICHLORO-PHENOXY)-ACETIC ACID
    • 2-(2,6-dichlorophenoxy)acetic acid
    • (2,6-Dichlorophenoxy)acetic acid
    • 2,6-D
    • 2,6-D acid
    • 2,6-Dichlorophenoxyacetate
    • AC1L1X4P
    • SureCN3729436
    • MLS000058815
    • SMR000069081
    • CBDivE_003504
    • cid_11332
    • BDBM32111
    • Acetic acid,6-dichlorophenoxy)-
    • KHZWIIFEFQBNKL-UHFFFAOYSA-N
    • HMS2409K09
    • NSC409411
    • STK369640
    • 2-(2,6-dichlorophenoxy)acetic Acid
    • MDL: MFCD00272886
    • Inchi: 1S/C8H6Cl2O3/c9-5-2-1-3-6(10)8(5)13-4-7(11)12/h1-3H,4H2,(H,11,12)
    • InChI Key: KHZWIIFEFQBNKL-UHFFFAOYSA-N
    • SMILES: ClC1C=CC=C(C=1OCC(=O)O)Cl

Computed Properties

  • Exact Mass: 219.96948
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 3
  • Complexity: 176
  • Topological Polar Surface Area: 46.5

Experimental Properties

  • Density: 1.4564 (rough estimate)
  • Boiling Point: 316.96°C (rough estimate)
  • Refractive Index: 1.5000 (estimate)
  • PSA: 46.53
  • LogP: 2.45680

2-(2,6-dichlorophenoxy)acetic Acid Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
X31265-100mg
2-(2,6-Dichlorophenoxy)acetic acid
575-90-6 97%
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$ 70.00 2022-06-05
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SHANG HAI XIAN DING Biotechnology Co., Ltd.
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Additional information on 2-(2,6-dichlorophenoxy)acetic Acid

Professional Introduction to 2-(2,6-dichlorophenoxy)acetic Acid (CAS No. 575-90-6)

2-(2,6-dichlorophenoxy)acetic Acid, with the chemical formula C₈H₅Cl₂O₃, is a significant compound in the field of pharmaceutical and agrochemical research. Its molecular structure, featuring a phenoxy group attached to an acetic acid moiety with two chlorine substituents at the 2 and 6 positions of the aromatic ring, imparts unique chemical properties that make it a valuable intermediate in synthetic chemistry. This introduction delves into the compound's characteristics, applications, and recent advancements in its utilization within modern scientific research.

The synthesis of 2-(2,6-dichlorophenoxy)acetic Acid typically involves the reaction of 2,6-dichlorophenol with chloroacetic acid under controlled conditions. The presence of electron-withdrawing chlorine atoms enhances the electrophilicity of the aromatic ring, facilitating nucleophilic substitution reactions. This reactivity has been leveraged in various synthetic pathways to develop more complex molecules. The compound's stability under standard conditions further underscores its utility as a building block in organic synthesis.

In the realm of pharmaceutical research, 2-(2,6-dichlorophenoxy)acetic Acid has garnered attention for its potential as a precursor in the development of bioactive molecules. Studies have demonstrated its role in generating derivatives with pharmacological significance. For instance, modifications of its structure have led to compounds exhibiting herbicidal and fungicidal properties, contributing to advancements in crop protection strategies. The compound's ability to serve as a scaffold for further functionalization makes it a versatile tool in medicinal chemistry.

Recent research has explored the biological activity of 2-(2,6-dichlorophenoxy)acetic Acid and its derivatives. One notable area of investigation has been its influence on metabolic pathways. Researchers have observed that certain analogs derived from this compound can modulate enzyme activities involved in lipid biosynthesis. These findings are particularly relevant in the context of developing treatments for metabolic disorders such as obesity and type 2 diabetes. The precise interaction between these derivatives and biological targets highlights the compound's promise as a lead molecule for drug discovery.

The agrochemical industry has also benefited from the use of 2-(2,6-dichlorophenoxy)acetic Acid as an intermediate. Its incorporation into herbicides and plant growth regulators has led to formulations that offer improved efficacy and environmental compatibility. Modern synthetic methodologies have enabled the production of these agrochemicals with reduced environmental impact, aligning with global sustainability goals. The compound's role in developing next-generation agricultural solutions underscores its importance beyond traditional pharmaceutical applications.

Advances in computational chemistry have further enhanced the utility of 2-(2,6-dichlorophenoxy)acetic Acid in drug design. Molecular modeling techniques allow researchers to predict how modifications to its structure will affect biological activity. This approach has accelerated the discovery process by enabling virtual screening of potential derivatives before experimental synthesis. Such innovations are critical in addressing complex therapeutic challenges efficiently.

The environmental impact of synthesizing and utilizing 2-(2,6-dichlorophenoxy)acetic Acid is another area of growing interest. Efforts to optimize synthetic routes for higher yields and lower waste generation reflect a commitment to sustainable practices. Green chemistry principles have been applied to develop more eco-friendly processes, reducing the ecological footprint associated with its production. These initiatives are essential for ensuring that scientific progress does not come at the cost of environmental degradation.

In conclusion, 2-(2,6-dichlorophenoxy)acetic Acid (CAS No. 575-90-6) is a multifaceted compound with significant applications across pharmaceuticals and agrochemicals. Its unique structural features enable diverse synthetic transformations, making it a valuable intermediate in drug development and crop protection strategies. Recent advancements in research highlight its potential as a lead molecule for novel therapeutics and sustainable agricultural solutions. As scientific understanding evolves, continued exploration of this compound will undoubtedly yield further insights and innovations.

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